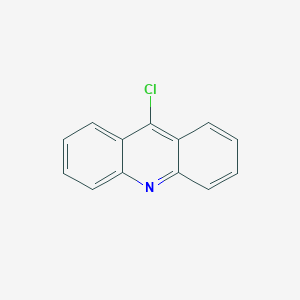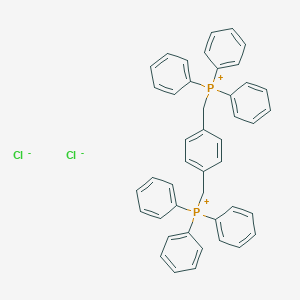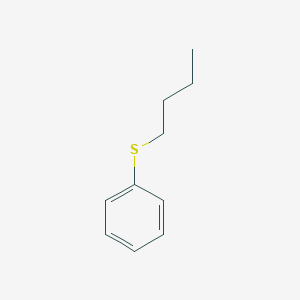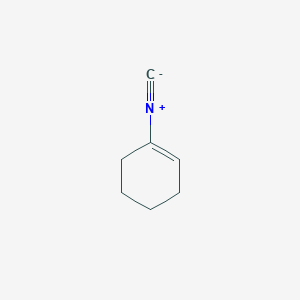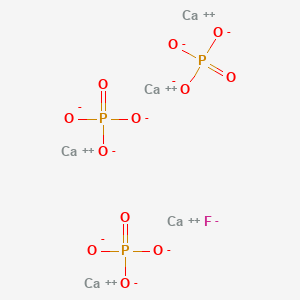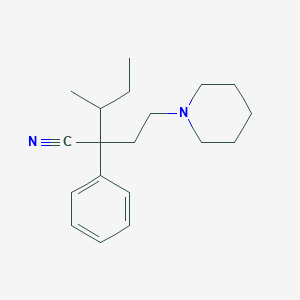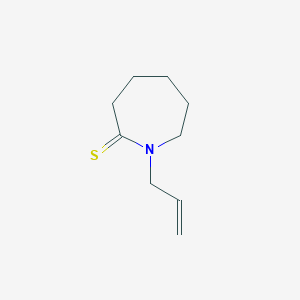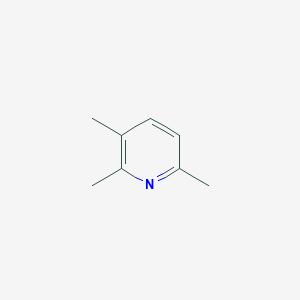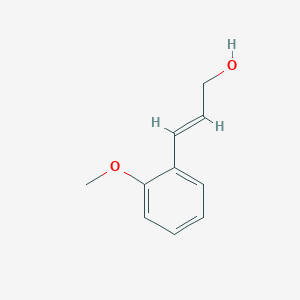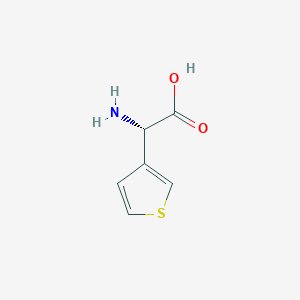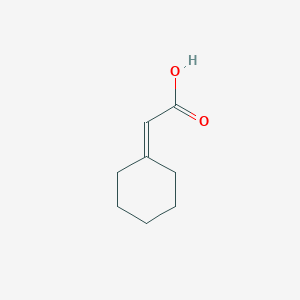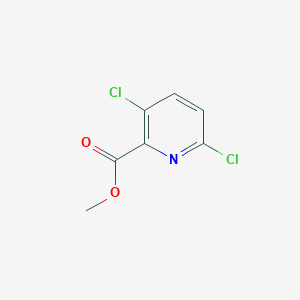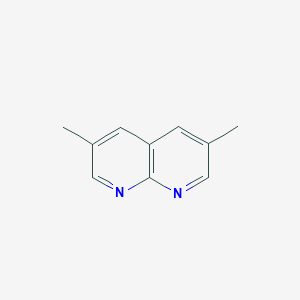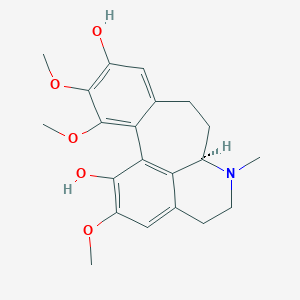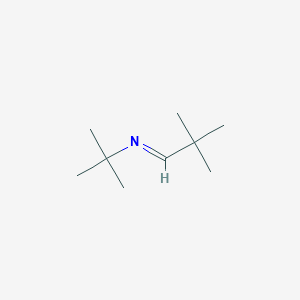
N-tert-Butyl-2,2-dimethylpropane-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-2,2-dimethylpropane-1-imine, also known as TDI, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TDI is synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
N-tert-Butyl-2,2-dimethylpropane-1-imine is a reactive compound that can undergo various chemical reactions, such as nucleophilic addition and oxidation. Its mechanism of action involves the formation of a stable imine intermediate, which can react with various nucleophiles, such as amines and thiols. N-tert-Butyl-2,2-dimethylpropane-1-imine can also undergo oxidation to form a stable imine oxide, which is a useful intermediate in organic synthesis.
Effets Biochimiques Et Physiologiques
N-tert-Butyl-2,2-dimethylpropane-1-imine has been shown to have various biochemical and physiological effects. It has been reported to have antifungal and antibacterial activity, as well as the ability to inhibit the growth of cancer cells. N-tert-Butyl-2,2-dimethylpropane-1-imine has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-tert-Butyl-2,2-dimethylpropane-1-imine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield, making it a cost-effective reagent. N-tert-Butyl-2,2-dimethylpropane-1-imine is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-tert-Butyl-2,2-dimethylpropane-1-imine can be hazardous if not handled properly, and precautions should be taken to avoid exposure to the skin and eyes.
Orientations Futures
The unique properties of N-tert-Butyl-2,2-dimethylpropane-1-imine make it a promising candidate for future research. Some potential future directions include the development of new synthetic methods for N-tert-Butyl-2,2-dimethylpropane-1-imine and the exploration of its potential applications in drug discovery and materials science. Additionally, further studies are needed to understand the mechanism of action and physiological effects of N-tert-Butyl-2,2-dimethylpropane-1-imine, which could lead to the development of new therapeutic agents.
Méthodes De Synthèse
N-tert-Butyl-2,2-dimethylpropane-1-imine is synthesized through the reaction of tert-butylamine with acetone in the presence of a catalyst. The reaction produces N-tert-Butyl-2,2-dimethylpropane-1-imine as a yellowish liquid with a boiling point of 100-101°C. The yield of N-tert-Butyl-2,2-dimethylpropane-1-imine can be improved by optimizing the reaction conditions, such as the ratio of reactants, temperature, and catalyst concentration.
Applications De Recherche Scientifique
N-tert-Butyl-2,2-dimethylpropane-1-imine has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, such as in the preparation of chiral ligands and catalysts. N-tert-Butyl-2,2-dimethylpropane-1-imine has also been used as a precursor for the synthesis of various compounds, including amino acids, peptides, and heterocycles.
Propriétés
Numéro CAS |
1432-48-0 |
|---|---|
Nom du produit |
N-tert-Butyl-2,2-dimethylpropane-1-imine |
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
N-tert-butyl-2,2-dimethylpropan-1-imine |
InChI |
InChI=1S/C9H19N/c1-8(2,3)7-10-9(4,5)6/h7H,1-6H3 |
Clé InChI |
OSJQKOMOEHBJBR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C=NC(C)(C)C |
SMILES canonique |
CC(C)(C)C=NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



